molecular formula C15H14FNO2 B5697917 2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B5697917
M. Wt: 259.27 g/mol
InChI Key: JZJCYLICCAKFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as FMA-1 and has been widely studied for its potential use in scientific research.

Scientific Research Applications

FMA-1 has been studied for its potential use in scientific research as a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of appetite, mood, and pain sensation. FMA-1 has been shown to selectively block the CB1 receptor without affecting other receptors, making it a valuable tool for studying the role of the CB1 receptor in various physiological processes.

Mechanism of Action

FMA-1 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, FMA-1 reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that FMA-1 can reduce food intake and body weight in rats, indicating its potential use in the treatment of obesity. FMA-1 has also been shown to reduce anxiety-like behavior and improve cognitive function in mice. Additionally, FMA-1 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA-1 is its selectivity for the CB1 receptor, which allows for the specific study of the role of the CB1 receptor in various physiological processes. However, FMA-1 has a relatively short half-life in vivo, which may limit its use in long-term studies. Additionally, FMA-1 has poor solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for the study of FMA-1. One area of research could focus on the use of FMA-1 in the treatment of obesity and other metabolic disorders. Another area of research could focus on the use of FMA-1 in the treatment of drug addiction. Additionally, further studies could investigate the potential use of FMA-1 in the treatment of anxiety and cognitive disorders. Finally, the development of more potent and selective CB1 receptor antagonists could lead to the discovery of new therapeutic agents for a variety of conditions.
In conclusion, FMA-1 is a valuable tool for studying the role of the CB1 receptor in various physiological processes. Its selectivity for the CB1 receptor and its ability to reduce the activity of the endocannabinoid system make it a promising candidate for the treatment of obesity, drug addiction, and other conditions. Further research is needed to fully understand the potential applications of FMA-1 in scientific research and clinical medicine.

Synthesis Methods

The synthesis of FMA-1 involves the reaction of 2-fluoroanisole and 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces FMA-1 as a white solid with a yield of approximately 70%.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJCYLICCAKFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.